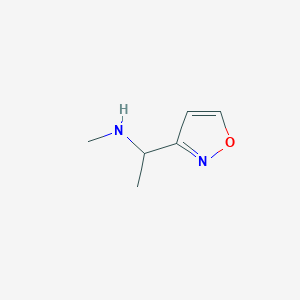

1-(3-isoxazolyl)-N-methylethanamine

Overview

Description

1-(3-Isoxazolyl)-N-methylethanamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Target of Action

The primary target of 1-(3-isoxazolyl)-N-methylethanamine is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABA receptor that is distinct from the active site, preventing the opening of the chloride channel. This inhibition disrupts the normal functioning of the GABAergic system, leading to a paralytic action in the target organism, which ultimately leads to death .

Biochemical Pathways

This disruption can lead to a variety of downstream effects, including paralysis and death in the target organism .

Pharmacokinetics

It is known that the compound has a good bioavailability, as evidenced by its effectiveness in treating mite infestations

Result of Action

The primary result of this compound’s action is the paralysis and subsequent death of the target organism, specifically mites . This is achieved through the compound’s antagonistic action on the GABACl, disrupting the normal functioning of the GABAergic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazole rings is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isoxazolyl)-N-methylethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts . Reaction conditions often involve mild temperatures and pressures to ensure the stability of the isoxazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

1-(3-Isoxazolyl)-N-methylethanamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-isoxazolyl)-N-methylethanamine include other isoxazole derivatives, such as:

Isoxazole: The parent compound with a simple isoxazole ring.

Isoxazolyl derivatives: Compounds with various substituents on the isoxazole ring.

Uniqueness

This compound is unique due to its specific structure, which combines the isoxazole ring with an ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name |

N-methyl-1-(1,2-oxazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(7-2)6-3-4-9-8-6/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFPOQQLWYUCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3164899.png)

![[4-(4-Phenylpiperazin-1-yl)benzyl]amine](/img/structure/B3164919.png)

![{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine](/img/structure/B3164933.png)

![{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164938.png)

![2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3164946.png)

![[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine](/img/structure/B3164967.png)